Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)
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Overview
Description
Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . Carfilzomib is an irreversible proteasome inhibitor that binds to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome .
Synthesis Analysis
Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis . Out of six, four degradation products are reported in literature .Molecular Structure Analysis
Carfilzomib shares structural similarity with epoxomicin . It is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome 20Si .Chemical Reactions Analysis
The stability studies of the API drug under stress conditions were carried out according to the international conference on harmonization (ICH) guidelines . The degradation products were separated through Preparative HPLC, and identified and characterized by LCMS, HRMS & NMR .Physical and Chemical Properties Analysis
Carfilzomib is a selective, highly potent, second-generation proteasome inhibitor . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin .Scientific Research Applications
Pharmacokinetics and Metabolism
Carfilzomib is studied for its pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion in animal models. The research indicates that Carfilzomib has high plasma clearance, a short-terminal half-life, and rapid and wide tissue distribution. The high clearance is mediated predominantly by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis, indicating an effective and rapid mechanism of drug metabolism and elimination (Yang et al., 2011).
Degradation and Stability
Carfilzomib's unique α-keto-epoxide warhead and its degradation products have been a subject of study. These investigations are crucial for understanding the stability and degradation mechanisms of Carfilzomib, which in turn can impact its efficacy and safety profile. Studies show that Carfilzomib degrades independent of pH between certain values, and its major initial degradation products have been identified (Phizackerley et al., 2017).
Impurity Analysis
The identification and characterization of impurities in drug substances like Carfilzomib is a significant area of research. This not only ensures drug purity and safety but also contributes to the understanding of drug synthesis and stability. Advanced analytical methods are employed to detect, isolate, and characterize these impurities (Rao et al., 2007).
Clinical Efficacy in Hematologic Malignancies
Clinical trials and studies are conducted to assess the efficacy and safety of Carfilzomib in treating hematologic malignancies like multiple myeloma. These studies involve evaluating the drug's impact on patients who have relapsed or are refractory to other treatments, thereby contributing to the knowledge base on effective cancer therapies (O’Connor et al., 2009).
Cardiotoxicity and Cardioprotection
Research also delves into the cardiotoxic effects of Carfilzomib, with studies in mice exploring the molecular mechanisms of this toxicity and potential cardioprotective strategies. This is important for developing safer treatment protocols and for understanding the broader implications of proteasome inhibition in cancer therapy (Efentakis et al., 2019).
Mechanism of Action
Target of Action
The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .
Biochemical Pathways
The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Result of Action
The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .
Action Environment
The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .
Safety and Hazards
Future Directions
Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It has been newly accepted and approved by the FDA in 2012 for treatment of relapsed and refractory multiple myeloma . In July 2015, the FDA approved another expanded indication for Carfilzomib in combination with lenalidomide and dexamethasone for the treatment of patients with relapsed and refractory multiple myeloma who have received one to three prior lines of therapy that included a proteasome inhibitor and an immunomodulatory agent .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Benzaldehyde", "Sodium cyanide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and benzaldehyde in the presence of sodium hydroxide and ethanol to form α-phenylcinnamic acid.", "Step 2: Conversion of α-phenylcinnamic acid to α-phenyl-β-hydroxycinnamic acid via catalytic hydrogenation using palladium on carbon as the catalyst.", "Step 3: Conversion of α-phenyl-β-hydroxycinnamic acid to α-phenyl-β-chlorocinnamic acid via reaction with thionyl chloride.", "Step 4: Conversion of α-phenyl-β-chlorocinnamic acid to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride via reaction with sodium cyanide, followed by hydrolysis with hydrochloric acid and then with sodium hydroxide.", "Step 5: Purification of the resulting compound using recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] } | |
CAS No. |
168154-76-5 |
Molecular Formula |
C10H11NO3 . HCl |
Molecular Weight |
193.20 36.46 |
melting_point |
207-209 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |
Origin of Product |
United States |
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